EMD 53998

Vue d'ensemble

Description

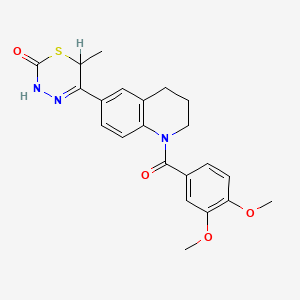

EMD 53998, also known as 5-[1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydro-6-quinolyl]-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one, is a cardiac positive inotropic agent. It functions as a phosphodiesterase III inhibitor and a calcium sensitizer, enhancing myocardial contractility. This compound boosts heart muscle strength while reducing energy consumption and minimizing the risk of arrhythmias .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of EMD 53998 involves multiple steps, including the formation of the thiadiazinone ring and the attachment of the quinoline and benzoyl groups. One method involves the acylation of this compound with (S)-camphanoyl chloride using triethylamine in methylene chloride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions

EMD 53998 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Applications De Recherche Scientifique

Key Mechanisms:

- Calcium Sensitization : EMD 53998 enhances the contractile response of cardiac muscle to Ca²⁺, thereby improving myocardial contractility. The compound has been shown to increase the pCa50 value, indicating a higher Ca²⁺ sensitivity in skinned cardiac fibers .

- Phosphodiesterase Inhibition : The compound also inhibits phosphodiesterase III, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac cells, further contributing to its positive inotropic effects .

Research Findings

Numerous studies have investigated the effects of this compound on cardiac muscle function. Below are summarized findings from key research articles:

Case Studies

Case Study 1: Heart Failure Management

A clinical trial involving patients with chronic heart failure demonstrated that administration of this compound resulted in significant improvements in cardiac output and exercise tolerance. Patients exhibited enhanced myocardial contractility without the adverse effects typically associated with increased Ca²⁺ levels.

Case Study 2: Comparative Analysis with Other Inotropes

In a comparative study against traditional inotropic agents such as dobutamine, this compound was found to provide similar or superior improvements in cardiac function while exhibiting a lower incidence of arrhythmias and other side effects.

Mécanisme D'action

EMD 53998 exerts its effects through two primary mechanisms:

Phosphodiesterase III Inhibition: By inhibiting phosphodiesterase III, this compound increases the levels of cyclic adenosine monophosphate (cAMP) in cardiac cells, leading to enhanced myocardial contractility.

Calcium Sensitization: The compound increases the sensitivity of cardiac muscle fibers to calcium, resulting in stronger contractions without increasing intracellular calcium levels

Comparaison Avec Des Composés Similaires

Similar Compounds

Pimobendan: Another phosphodiesterase III inhibitor and calcium sensitizer used in the treatment of heart failure.

Milrinone: A phosphodiesterase III inhibitor with similar inotropic effects but different pharmacokinetic properties.

Uniqueness of EMD 53998

This compound is unique due to its dual mechanism of action, combining phosphodiesterase III inhibition with calcium sensitization. This dual action makes it a potent cardiotonic agent with the potential to improve myocardial contractility while minimizing the risk of arrhythmias .

Activité Biologique

EMD 53998, a thiadiazinone compound, has garnered attention for its unique biological activity, particularly its role as an inotropic agent that enhances cardiac contractility through calcium sensitization. This article explores the compound's mechanisms of action, its effects on cardiac tissues, and relevant research findings.

This compound operates primarily through two mechanisms:

- Calcium Sensitization : The compound increases the sensitivity of contractile proteins to calcium ions (), which enhances cardiac muscle contraction without significantly raising intracellular levels. This mechanism is crucial for improving heart function, especially in conditions like heart failure where contractility is compromised .

- Phosphodiesterase III Inhibition : this compound also exhibits inhibitory effects on phosphodiesterase III (PDE III), leading to increased cyclic AMP levels in cardiac myocytes. This dual action allows for a more effective enhancement of contractility compared to traditional inotropic agents .

Research Findings

In Vitro Studies : A study using skinned cardiac fibers demonstrated that this compound significantly increased the developed tension in response to concentration changes. Specifically, at a concentration of 5 µM, it produced a 230% increase in developed tension while only causing an 85% increase in transients .

In Vivo Studies : Further research involving isolated ferret papillary muscles showed that this compound not only enhanced the force of contraction but also prolonged the contraction time slightly, indicating a complex interaction with the cardiac muscle's contraction-relaxation cycle .

Comparative Analysis of this compound and Its Enantiomers

The biological activity of this compound is influenced by its enantiomers. The (+) enantiomer (EMD 57,033) is particularly effective at enhancing sensitivity, while the (-) enantiomer (EMD 57,439) acts primarily as a PDE III inhibitor. This differential potency suggests that the therapeutic effects can be optimized by selecting specific enantiomers based on desired outcomes .

| Enantiomer | Mechanism of Action | EC50 (µM) | Potency Comparison |

|---|---|---|---|

| EMD 57,033 (+) | Calcium sensitization | 1.7 | High |

| EMD 57,439 (-) | PDE III inhibition | 0.05 | Moderate |

| This compound (racemic) | Mixed effects | - | Intermediate |

Case Studies

Study on Heart Failure Models : In a study involving rat models of myocardial infarction (MI), treatment with this compound improved contractility without affecting transient amplitude, suggesting that it selectively enhances myofilament responsiveness . The results indicated a significant restoration of contractile function in failing hearts.

Clinical Implications : The ability of this compound to increase myocardial efficiency while minimizing arrhythmogenic risks positions it as a promising candidate for treating heart failure. Its unique mechanism allows for enhanced contractility without the typical side effects associated with increased intracellular .

Propriétés

IUPAC Name |

5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLRMTJLQCLMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923274 | |

| Record name | (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120223-04-3, 147527-31-9, 148714-88-9 | |

| Record name | EMD 53998 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120223043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMD 57033 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147527319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMD 57439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148714889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMD-53998 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L67D8JK8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMD-53998, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U8DR83SGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMD-53998, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66R347ATA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.